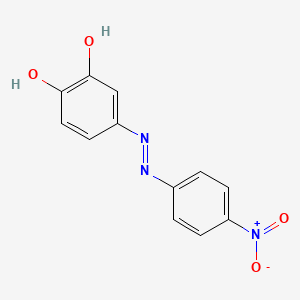

4-(4-Nitrophenylazo)catechol

Description

Historical Development and Significance of Azo-Catechol Compounds

Azo compounds, characterized by the functional group -N=N-, represent one of the most significant classes of organic compounds. chemrevlett.com Their synthesis dates back to the mid-19th century, with German organic chemist Johann Peter Griess playing a foundational role through his pioneering work on the diazotization of aryl amines. chemrevlett.com This reaction became a cornerstone for the synthesis of azo dyes, which revolutionized the textile industry with their vibrant and diverse colors, largely replacing traditional natural dyes. chemrevlett.com

The general structure of an azo dye consists of an azo group bonded to aromatic rings, naphthalenes, aromatic heterocycles, or enolizable aliphatic groups. nih.gov The color of these compounds is determined by the azo bonds and their associated chromophores and auxochromes. nih.gov The synthesis of azo dyes typically involves a two-stage process: diazotization and azo coupling. nih.gov In the diazotization step, a primary aromatic amine reacts with a nitrosating agent, usually nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. chemrevlett.comnih.gov This is followed by the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. nih.govnewworldencyclopedia.org

Azo-catechol compounds, a specific subgroup of azo compounds, incorporate a catechol (1,2-dihydroxybenzene) moiety as the coupling component. Catechol and its derivatives are known for their strong antioxidant properties and are widely used in the chemical industry for the production of dyes and other specialty chemicals. ijcsi.pro The presence of the two adjacent hydroxyl groups on the catechol ring makes them effective coupling components and also imparts unique properties to the resulting azo compounds.

The synthesis of 4-(4-nitrophenylazo)catechol specifically involves the diazotization of 4-nitroaniline (B120555), followed by its coupling with catechol. researchgate.netresearchgate.net This process yields a molecule with a distinct chemical architecture, combining the electron-withdrawing nature of the nitrophenyl group with the electron-donating and chelating properties of the catechol moiety. This structural combination is the basis for its diverse applications in various fields of chemical research.

Broad Interdisciplinary Relevance of this compound

The unique molecular structure of this compound has led to its investigation and application across a wide range of scientific disciplines, from materials science to analytical chemistry and environmental science. Its utility stems from its chromophoric properties, its potential as a ligand for metal ions, and its electrochemical activity. ontosight.aicymitquimica.com

In the realm of materials science , this compound has been explored for its use in dyes and pigments. researchgate.netcymitquimica.com The azo linkage is a well-known chromophore, and the specific substituents on the aromatic rings of this compound influence its color and dyeing properties. cymitquimica.com Research has shown its effectiveness in dyeing various textile fibers, including cotton, wool, acrylic, and polyester, exhibiting good color strength and fastness properties on cotton in particular. researchgate.netresearchgate.net

The field of analytical chemistry has also found applications for this compound. Its ability to act as a chromogenic agent makes it useful in assays for the detection of various substances. smolecule.com The color of the compound can change in response to different chemical environments, such as variations in pH, which allows it to be used as a pH indicator. newworldencyclopedia.orgcymitquimica.com Furthermore, its electrochemical properties have led to its use in the development of chemical sensors. Modified electrodes incorporating catechol derivatives have been successfully used for the electrochemical detection and quantification of various analytes. nih.govnih.gov

In environmental science , research has focused on the use of this compound in the context of both dye wastewater treatment and corrosion inhibition. Studies have investigated sustainable methods for removing this and similar dyes from textile wastewater using adsorbents like chemically modified sugarcane bagasse, achieving high removal efficiencies. researchgate.net Additionally, catechol and its derivatives have been identified as effective corrosion inhibitors for steel, particularly in alkaline environments containing chlorides. ijcsi.pro The mechanism of inhibition is thought to involve the adsorption of the catechol derivative onto the metal surface, forming a protective layer that hinders the corrosion process. ijcsi.proicrc.ac.ir

The diverse applications of this compound are a direct result of its specific chemical structure. The interplay between the nitrophenylazo and catechol moieties gives rise to its valuable properties, making it a subject of ongoing research and a compound of significant interdisciplinary importance.

Detailed Research Findings

| Property/Application | Key Findings | References |

| Chemical Formula | C12H9N3O4 | cymitquimica.com |

| Molecular Weight | 259.22 g/mol | cymitquimica.com |

| Appearance | Typically a solid with shades of red or orange. | cymitquimica.com |

| Solubility | Soluble in organic solvents, limited solubility in water. | cymitquimica.com |

| Synthesis | Prepared by diazotization of 4-nitroaniline followed by coupling with catechol. | researchgate.netresearchgate.net |

| Textile Dyeing | Shows good color strength and fastness, particularly on cotton. Optimal exhaustion and fixation on cotton achieved at 95 °C. | researchgate.netresearchgate.net |

| Wastewater Treatment | Can be effectively removed from wastewater (99.34% removal efficiency) using sulfuric acid pre-treated sugarcane bagasse as an adsorbent. | researchgate.net |

| Corrosion Inhibition | Catechol, the parent compound, is an effective corrosion inhibitor for steel in alkaline chloride media. | ijcsi.pro |

| Analytical Chemistry | Can be used as a dye or indicator in analytical chemistry due to its chromophoric properties and reactivity. | cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-11-6-3-9(7-12(11)17)14-13-8-1-4-10(5-2-8)15(18)19/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOZWUSVOBKXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601038052, DTXSID301229096 | |

| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843-33-4, 116668-82-7 | |

| Record name | 4-[(4-Nitrophenyl)azo]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=843-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((4-Nitrophenyl)azo)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 843-33-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601038052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Nitrophenyl)diazenyl]-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 4 Nitrophenylazo Catechol

Classical Diazotization and Azo Coupling Protocols

The most common and well-established method for synthesizing 4-(4-nitrophenylazo)catechol involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling agent. In this case, 4-nitroaniline (B120555) serves as the diazo component and catechol is the coupling component. researchgate.net

The general reaction scheme is as follows:

Diazotization: 4-nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the primary amino group of 4-nitroaniline into a highly reactive diazonium salt.

Azo Coupling: The resulting 4-nitrobenzenediazonium (B87018) salt is then introduced to a solution of catechol. The electrophilic diazonium ion attacks the electron-rich catechol ring, leading to the formation of the this compound product. researchgate.net The substitution typically occurs at the para position relative to one of the hydroxyl groups of catechol, which is activated for electrophilic substitution.

Optimization of Reaction Conditions and Yield Enhancements

The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Key parameters that are often optimized include:

Temperature: The diazotization step must be carried out at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent coupling reaction is also temperature-sensitive. For instance, in the synthesis of related azo dyes, increasing the temperature during the coupling phase has been shown to improve the efficiency of exhaustion and fixation. researchgate.net

pH: The pH of the reaction medium is critical for the azo coupling step. The coupling of diazonium salts with phenols is generally carried out in mildly alkaline conditions to facilitate the formation of the more reactive phenolate (B1203915) ion. However, a high pH can also promote the oxidation of catechol to unstable ortho-quinones, which can lead to the formation of impurities and a reduction in the yield of the desired azo compound. chem-soc.si Therefore, a careful balance of pH is necessary to achieve optimal results.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the diazonium salt. Aqueous media are commonly used, but the use of microreactors with biphasic systems (e.g., water-dichloromethane) and a phase transfer catalyst has been explored to accelerate coupling reactions. researchgate.net

Catalyst: While not always necessary for simple azo coupling, the use of catalysts can be explored to enhance reaction rates. For instance, p-toluenesulfonic acid has been used as a catalyst in solid-state diazotization and azo coupling reactions. scispace.com

| Parameter | Optimized Condition/Consideration | Rationale |

| Temperature | 0-5 °C for diazotization; controlled increase for coupling | Prevents diazonium salt decomposition; may improve coupling efficiency. researchgate.net |

| pH | Mildly alkaline | Enhances reactivity of catechol, but must be balanced to avoid oxidation. chem-soc.si |

| Solvent | Aqueous media, biphasic systems in microreactors | Affects reactant solubility and reaction rate. researchgate.net |

| Catalyst | p-toluenesulfonic acid (in solid-state reactions) | Can accelerate the reaction. scispace.com |

Exploration of Reaction Mechanisms and Intermediates

The reaction mechanism for the formation of this compound follows the general pathway of electrophilic aromatic substitution.

Diazotization Mechanism: The formation of the 4-nitrobenzenediazonium ion begins with the protonation of nitrous acid (formed from sodium nitrite and a strong acid) to form the nitrosonium ion (NO⁺). The nitrosonium ion then acts as an electrophile and is attacked by the lone pair of electrons on the nitrogen atom of the 4-nitroaniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

Azo Coupling Mechanism: The 4-nitrobenzenediazonium ion is a weak electrophile and therefore requires a highly activated aromatic ring for the coupling reaction to proceed efficiently. Catechol, with its two electron-donating hydroxyl groups, is a sufficiently activated coupling agent. The reaction proceeds via an electrophilic attack of the diazonium ion on the electron-rich catechol ring. The substitution occurs preferentially at the position para to one of the hydroxyl groups due to steric and electronic factors. The reaction results in the formation of a sigma complex (also known as an arenium ion or Wheland intermediate), which then loses a proton to restore aromaticity and yield the final this compound product.

One of the challenges in the synthesis of this compound is the potential for side reactions. Catechol is susceptible to oxidation, especially under the alkaline conditions that favor azo coupling, to form unstable ortho-quinones. chem-soc.si This oxidation can compete with the desired coupling reaction, leading to a lower yield of the azo dye and the formation of byproducts. chem-soc.si

Electrochemical Synthesis Pathways for Catechol Derivatives and Analogues

Electrochemical methods offer an alternative, environmentally friendly approach to the synthesis of catechol derivatives. These methods often proceed under mild conditions and can provide high purity products. The core of this approach involves the anodic oxidation of catechol to generate a reactive intermediate, which can then react with a suitable nucleophile.

The electrochemical oxidation of catechol generates a highly reactive ortho-benzoquinone intermediate. beilstein-journals.orgresearchgate.net This intermediate is susceptible to Michael addition reactions with a variety of nucleophiles. This principle has been successfully applied to the synthesis of a range of substituted catechols. beilstein-journals.orgresearchgate.net

While the direct electrochemical synthesis of this compound via the coupling of an electrochemically generated diazonium species with catechol has not been extensively reported, the existing literature on the electrochemical synthesis of other catechol derivatives provides a basis for exploring analogous pathways.

A plausible, though hypothetical, electrochemical route could involve the following steps:

Electrochemical generation of the diazonium salt: The anodic oxidation of 4-nitroaniline in an appropriate electrolyte could potentially generate the 4-nitrobenzenediazonium cation.

In-situ coupling: This electrochemically generated diazonium salt could then react in situ with catechol present in the electrochemical cell to form the desired azo compound.

Alternatively, a more explored electrochemical approach involves the anodic oxidation of catechol to o-benzoquinone, followed by a reaction with a suitable nucleophile. In the context of synthesizing an azo-substituted catechol, this would require a nucleophile that introduces the 4-nitrophenylazo moiety.

The general mechanism for the electrochemical synthesis of catechol derivatives via Michael addition is as follows:

Oxidation: Catechol is oxidized at the anode to form the corresponding o-benzoquinone.

Nucleophilic Attack: A nucleophile present in the solution attacks the o-benzoquinone, leading to the formation of a substituted catechol.

Further Reactions: Depending on the nature of the nucleophile and the reaction conditions, further oxidation and addition reactions can occur.

| Reactants | Nucleophile | Product Type | Mechanism |

| Catechol and a thiol | Thiol | S-functionalized catechol | Michael addition to electrochemically generated o-benzoquinone beilstein-journals.org |

| Catechol and a pyrazole (B372694) derivative | Pyrazole derivative | Pyrazole-substituted catechol | Michael addition via an ECEC mechanism researchgate.net |

These examples demonstrate the versatility of electrochemical methods for the functionalization of the catechol ring. Further research is needed to adapt these principles for the direct and efficient electrochemical synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Nitrophenylazo Catechol and Its Derivatives

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the molecular structure of 4-(4-Nitrophenylazo)catechol.

Fourier Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound reveals characteristic absorption bands that confirm its structural integrity. researchgate.netresearchgate.net Key vibrational frequencies are assigned to specific functional groups within the molecule. The presence of hydroxyl (-OH) groups from the catechol moiety is typically observed as a broad band in the high-frequency region. The azo group (-N=N-) stretching vibration, a hallmark of this class of compounds, appears in the fingerprint region of the spectrum. Furthermore, the nitro group (-NO2) attached to the phenyl ring exhibits distinct symmetric and asymmetric stretching vibrations. Aromatic C-H and C=C stretching vibrations from both phenyl rings are also readily identifiable. researchgate.netresearchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds. In the context of similar push-pull azo molecules like 4-hydroxy-4'-nitroazobenzene, resonance Raman spectroscopy has been employed to study the variations in charge distribution upon deprotonation. researchgate.net For molecules containing a nitro group, the symmetric stretching band of the NO2 group is a sensitive probe of the molecular environment. researchgate.net This technique can be used to investigate the interactions of this compound with its surroundings. The N=N stretching and phenyl-NN stretching vibrations are also prominent in the Raman spectrum. ualberta.ca

Table 1: Key Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| O-H Stretch (Catechol) | 3200-3600 (broad) | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Asymmetric NO₂ Stretch | 1500-1560 | FTIR, Raman |

| Symmetric NO₂ Stretch | 1335-1355 | FTIR, Raman |

| N=N Stretch | 1400-1450 | Raman |

| Phenyl-NN Stretch | 1140-1150 | Raman |

Note: The exact positions of the peaks can vary depending on the sample state (solid or solution) and the specific molecular environment.

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)

UV-Visible and fluorescence spectroscopy are pivotal in understanding the electronic transitions within this compound and how they are influenced by the solvent environment and pH.

The electronic absorption spectrum of azo dyes like this compound is characterized by distinct bands in the ultraviolet and visible regions. libretexts.org These bands arise from π→π* and n→π* electronic transitions within the chromophoric system, which includes the azo group and the aromatic rings. researchgate.net The intense band in the visible region is responsible for the compound's color and is often attributed to a π→π* transition involving the entire conjugated system, which has significant charge-transfer character. chem-soc.si A less intense band at longer wavelengths can be assigned to an n→π* transition, primarily localized on the azo group. researchgate.net

While many azo dyes are not strongly fluorescent, some derivatives can exhibit emission. The fluorescence properties, including the quantum yield and Stokes shift, are highly dependent on the molecular structure and environment. researchgate.netekb.eg For instance, the introduction of specific substituents or the formation of complexes can enhance fluorescence. jchemrev.com Catechol derivatives, in general, have been explored as fluorescent chemosensors. nih.gov

The electronic spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The position of the absorption maximum (λmax) can shift depending on the solvent's ability to stabilize the ground and excited states of the molecule. This behavior is typical for push-pull systems containing electron-donating (catechol) and electron-withdrawing (nitrophenyl) groups. researchgate.net

Furthermore, the compound exhibits significant pH-dependent spectral shifts, making it a potential acid-base indicator. researchgate.netchemicalbook.com The color of the dye can change dramatically with variations in pH. researchgate.net This is due to the protonation or deprotonation of the hydroxyl groups on the catechol ring, which alters the electronic structure and the intramolecular charge transfer characteristics of the molecule. researchgate.netliverpool.ac.uk At lower pH values, the azo form is generally predominant, while at higher pH, the hydrazone tautomer may exist. researchgate.net The λmax can shift from the reddish-orange region in acidic conditions to the blue region in alkaline conditions. researchgate.net

Table 2: pH-Dependent Spectral Data for a Structurally Similar Azo Dye

| pH | λmax (nm) | Visual Color |

|---|---|---|

| Extremely Acidic | 622 | Reddish-Orange |

| Neutral (7.0) | 670 | - |

| Extremely Alkaline | 430 | Dark-Blue |

Data adapted from a study on a related azo dye to illustrate the principle of pH-dependent shifts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for the definitive structural elucidation of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The aromatic protons of the catechol and nitrophenyl rings will appear as distinct multiplets in the downfield region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of these protons can be used to confirm the substitution pattern on each ring. The protons of the hydroxyl groups on the catechol ring may appear as broad singlets, and their chemical shift can be dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the aromatic rings provide further confirmation of the molecular structure. The carbons attached to the hydroxyl, azo, and nitro groups will have characteristic chemical shifts.

For related azo compounds, detailed NMR data is available and can be used as a reference for assigning the spectra of this compound. rsc.orgchemicalbook.com

Mass Spectrometry for High-Precision Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight and obtaining structural information through fragmentation analysis. nih.govchemical-suppliers.eu High-resolution mass spectrometry (HRMS) can provide the elemental composition of this compound with high accuracy. rsc.org

The mass spectrum, typically obtained using electron ionization (EI) or electrospray ionization (ESI), will show a molecular ion peak corresponding to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for azo dyes include cleavage of the bonds adjacent to the azo group, leading to the formation of characteristic fragment ions corresponding to the substituted phenyl and catechol moieties. nist.gov

Solid-State Structure Determination via X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. For related azo-based compounds, X-ray crystallography has been used to elucidate their crystal structures. researchgate.net The crystal structure of this compound would reveal the planarity of the azobenzene (B91143) moiety and the orientation of the catechol and nitrophenyl rings relative to each other.

Thermal Decomposition and Stability Analysis (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The resulting TGA curve provides information about the decomposition temperatures and the amount of residual mass. For a related polyurethane containing this compound, TGA was used to study its thermal stability. koreascience.kr

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can detect exothermic or endothermic processes such as melting, crystallization, and decomposition. A safety data sheet for this compound indicates that thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.com Studies on the thermal decomposition of catechol itself show that it breaks down at high temperatures to form a range of smaller products. utah.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-hydroxy-4'-nitroazobenzene |

| 4-(4-nitrophenylazo)aniline |

| Catechol |

| 4-nitrophenol |

Coordination Chemistry and Metal Complexation Studies of 4 4 Nitrophenylazo Catechol

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 4-(4-Nitrophenylazo)catechol typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent such as ethanol (B145695), methanol, or DMF. uobaghdad.edu.iqresearchgate.net The reaction is often carried out under reflux to ensure completion. The resulting solid complexes can be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. Characterization of these complexes relies on a suite of analytical techniques including elemental analysis, spectroscopic methods, magnetic susceptibility, and conductivity measurements to determine their structure and properties. researchgate.netnih.gov

Stoichiometric Ratios and Coordination Geometries

The stoichiometry of the metal complexes of this compound is typically determined through elemental analysis and spectrophotometric titrations. ucj.org.uaresearchgate.net Common stoichiometric ratios observed for related azo dye and catecholate ligands are 1:1 and 1:2 (Metal:Ligand). uobaghdad.edu.iqresearchgate.net The specific ratio depends on factors such as the metal ion's charge and coordination number, the reaction conditions, and the pH of the medium, which affects the deprotonation of the catechol hydroxyl groups. ucj.org.ua

The coordination geometry of the central metal ion is dictated by its nature, oxidation state, and the stoichiometry of the complex. For instance, Co(II) and Ni(II) complexes with a 1:2 stoichiometry may adopt either tetrahedral or octahedral geometries, while Cu(II) complexes often exhibit a distorted octahedral or square planar geometry. researchgate.netnih.gov Four-coordinate Pd(II) and Pt(II) complexes are typically square planar and diamagnetic. nih.gov

Table 1: Plausible Geometries for Transition Metal Complexes of this compound

| Metal Ion | M:L Ratio | Likely Coordination Geometry |

| Co(II) | 1:2 | Octahedral or Tetrahedral |

| Ni(II) | 1:2 | Octahedral or Square Planar |

| Cu(II) | 1:2 | Distorted Octahedral / Square Planar |

| Zn(II) | 1:2 | Tetrahedral |

| Fe(III) | 1:2 | Octahedral |

Ligand Binding Modes and Chelation Specificity

This compound offers multiple binding modes due to its distinct functional groups. The primary and most common binding mode involves the deprotonation of the two catechol hydroxyl groups to form a stable five-membered chelate ring with the metal ion. rsc.orgresearchgate.net This bidentate chelation through the two oxygen atoms is a characteristic feature of catecholate ligands and results in highly stable complexes. nih.gov

The azo group may also be involved in coordination. Depending on the metal ion and steric factors, the ligand could act in several ways:

Bidentate O,O-Chelation: The ligand binds exclusively through the two catechol oxygens.

Tridentate O,N,O-Chelation: In some cases, the metal ion might coordinate to both catechol oxygens and one of the azo nitrogen atoms.

Bridging Ligand: The azo group could bridge two metal centers, leading to the formation of polynuclear complexes. researchgate.net

The specificity of chelation is influenced by the hard and soft acid-base (HSAB) principle. The hard oxygen donors of the catechol group will preferentially bind to hard or borderline metal ions like Fe(III), Cr(III), and Co(II), while the softer nitrogen atoms of the azo group might show some affinity for softer metal ions. libretexts.org

Spectroscopic Probing of Metal-4-(4-Nitrophenylazo)catechol Interactions

Spectroscopy is a powerful tool for elucidating the nature of the metal-ligand interaction in these complexes.

Electronic Absorption Signatures of Metal Chelates

The electronic absorption spectrum (UV-Vis) of this compound in a solvent like ethanol is expected to show multiple bands. These include π → π* transitions associated with the aromatic rings and the azo group, and n → π* transitions of the azo chromophore. Upon complexation with a metal ion, significant changes in the spectrum are observed.

Coordination through the catechol moiety typically gives rise to intense Ligand-to-Metal Charge Transfer (LMCT) bands in the visible region of the spectrum (400-700 nm). rsc.org These charge-transfer bands are responsible for the often vibrant colors of the metal-catecholate complexes. The position and intensity of these bands are sensitive to the specific metal ion, its oxidation state, and the coordination geometry. rsc.orgucj.org.ua For example, the formation of Fe(III)-catecholate complexes is known to produce strong absorption bands that result in deep blue or green colors.

Table 2: Representative Electronic Absorption Data for Metal Complexes of an Analogous Catechol-Azo Ligand

| Compound | Solvent | λmax (nm) (Assignment) |

| Ligand (HL) | DMF | 380 (n→π), 270 (π→π) |

| [Co(L)2] | DMF | 590 (LMCT), 410 (d-d), 385, 275 (Intra-ligand) |

| [Ni(L)2] | DMF | 620 (LMCT), 450 (d-d), 390, 280 (Intra-ligand) |

| [Cu(L)2] | DMF | 650 (LMCT), 430 (d-d), 395, 278 (Intra-ligand) |

Note: Data are hypothetical, based on typical values for related complexes.

Vibrational Spectroscopic Insights into Coordination Bonds

Infrared (IR) and Raman spectroscopy provide direct evidence of the ligand's coordination mode. d-nb.info By comparing the spectrum of the free ligand with those of its metal complexes, key vibrational bands can be identified to confirm the binding sites.

O-H Vibrations: The broad band corresponding to the stretching vibration of the phenolic O-H groups of the catechol moiety (around 3400-3200 cm⁻¹) in the free ligand is expected to disappear in the spectra of the complexes, indicating deprotonation and coordination of the oxygen atoms. orientjchem.orge-bookshelf.de

C-O Vibrations: The C-O stretching band of the catechol (around 1250 cm⁻¹) is expected to shift to a higher frequency upon coordination to the metal ion. orientjchem.org

N=N Vibration: The stretching frequency of the azo group (typically around 1400-1450 cm⁻¹) may shift upon complexation if the nitrogen atoms are involved in the coordination sphere. A shift to a lower wavenumber would suggest a weakening of the N=N bond due to coordination. researchgate.net

M-O and M-N Vibrations: The formation of new bonds between the metal and the ligand is confirmed by the appearance of new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹), which are assigned to M-O and M-N stretching vibrations. researchgate.nete-bookshelf.de

Magnetic Properties and Molar Conductance of Metal Complexes

Magnetic susceptibility and molar conductance measurements provide valuable information about the electronic structure and ionic nature of the complexes.

The magnetic moment of a complex, determined from magnetic susceptibility measurements, reveals the number of unpaired electrons on the central metal ion. libretexts.org This information is crucial for determining the oxidation state and the spin-state (high-spin or low-spin) of the metal, which in turn helps to confirm the coordination geometry. For example, an octahedral Co(II) (d⁷) complex would be expected to be high-spin with three unpaired electrons and a magnetic moment of approximately 4.3-5.2 B.M., whereas a square planar Ni(II) (d⁸) complex would be low-spin and diamagnetic (0 B.M.). nih.govlibretexts.org

Molar conductance measurements in a solvent like DMF or DMSO are used to determine whether a complex behaves as an electrolyte in solution. researchgate.net The magnitude of the molar conductance indicates whether anions are coordinated directly to the metal ion or are present as counter-ions outside the coordination sphere. Non-electrolytic complexes show very low conductance values, while 1:1, 1:2, or 2:1 electrolytes show progressively higher values that fall within established ranges. nih.gov

Table 3: Expected Magnetic Moment and Molar Conductance Data for Representative Complexes

| Complex Formula | Molar Conductance (Ω-1cm2mol-1 in DMF) | Electrolytic Nature | Magnetic Moment (μeff, B.M.) |

| [Co(L)2] | 8.5 | Non-electrolyte | 4.9 |

| [Ni(L)2] | 7.2 | Non-electrolyte | Diamagnetic |

| [Cu(L)2] | 9.1 | Non-electrolyte | 1.85 |

| [Fe(L)2]Cl | 75.0 | 1:1 electrolyte | 5.9 |

Note: Data are hypothetical, based on typical values for related complexes. L represents the deprotonated this compound ligand.

Advanced Analytical Chemistry and Sensing Applications of 4 4 Nitrophenylazo Catechol

Electrochemical Sensing Platforms Utilizing 4-(4-Nitrophenylazo)catechol and its Derivatives

The electrochemical activity of this compound makes it a valuable component in the construction of sensitive and selective electrochemical sensors. Its derivatives have been integrated into various platforms to enhance the detection of a wide range of analytes.

Development of Modified Electrode Surfaces for Enhanced Analyte Detection

The performance of electrochemical sensors can be significantly improved by modifying the electrode surface. The immobilization of this compound derivatives onto electrode materials is a key strategy for creating sensors with enhanced electrocatalytic properties, sensitivity, and selectivity. scispace.com

One approach involves the use of functionalized conjugated polymers. For instance, poly(2-[4-(4′-nitrophenylazo)-N-ethyl-N-phenylamino]ethyl-3-thienylacetate) is a polymer designed for use in chemical or electrochemical sensors. figshare.com These polymers can be coated onto standard electrodes, such as glassy carbon electrodes (GCEs), to create a surface that is highly specific for the target analyte.

The modification of electrode surfaces can also involve the use of nanomaterials. For example, graphene-based nanocomposites have been employed to modify GCEs for the detection of nitrophenols. scispace.com These modified electrodes often exhibit lower overpotential and improved sensitivity compared to bare electrodes. scispace.com The combination of nanomaterials with catechol derivatives can lead to synergistic effects, further enhancing sensor performance. For instance, pine needle-like nano-CePO4 modified carbon paste electrodes have been successfully used for the selective detection of catechol and hydroquinone. rsc.org

The development of these modified surfaces is a critical area of research, with the goal of creating robust, reliable, and highly sensitive sensors for a variety of applications, including environmental monitoring and clinical diagnostics.

Voltammetric and Amperometric Detection Principles

Voltammetric and amperometric techniques are the primary methods used in conjunction with this compound-based electrochemical sensors. These techniques rely on the measurement of current as a function of applied potential (voltammetry) or time (amperometry) to quantify the analyte of interest.

Voltammetry:

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are two of the most common voltammetric techniques. azosensors.com CV is often used to characterize the electrochemical behavior of the modified electrode and to study the redox processes of the analyte. researchgate.net DPV, on the other hand, is a more sensitive technique that is often used for quantitative analysis. mdpi.com

The principle behind voltammetric detection is the electrochemical reaction of the analyte at the modified electrode surface. For example, in the detection of catechol, the analyte undergoes a quasi-reversible redox process at the electrode, resulting in a pair of well-defined oxidation and reduction peaks in the voltammogram. mdpi.com The peak current is directly proportional to the concentration of the analyte, allowing for its quantification.

The performance of voltammetric sensors can be evaluated based on several parameters, including the linear detection range, limit of detection (LOD), and sensitivity. mdpi.com The table below summarizes the performance of various modified electrodes for the detection of catechol.

| Modified Electrode | Linear Range (µM) | LOD (µM) | Technique | Reference |

| Graphene/GC | 0.6 - 100 | 0.182 | LSV | mdpi.com |

| CePO4/CPE | 0.20 - 40 | 0.10 | DPV | rsc.org |

| Zn/Al LDHf/GCE | 0.6 - 6000 | 0.1 | DPV | researchgate.net |

Amperometry:

Amperometry involves the application of a constant potential to the electrode and the measurement of the resulting current over time. universityofgalway.ie This technique is particularly useful for the continuous monitoring of analyte concentrations.

In the context of this compound-based sensors, amperometry can be used to detect a variety of analytes, including catecholamines. universityofgalway.ie For example, an enzyme electrode based on laccase and an osmium redox polymer has been used for the amperometric detection of dopamine, epinephrine, and norepinephrine. universityofgalway.ie The sensor operates in a reductive mode, which helps to minimize noise and interference. universityofgalway.ie

Intracellular patch electrochemistry (IPE) is a specialized amperometric technique that can be used to measure cytosolic catecholamines. nih.gov In this method, a carbon fiber electrode is housed inside a patch pipette, allowing for the direct detection of catecholamines within a single cell. nih.gov

Spectrophotometric Quantification Methods

Spectrophotometry is another powerful analytical technique that can be used for the quantification of this compound and related compounds. This method is based on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelength.

A simple and sensitive spectrophotometric method has been developed for the determination of catechol and resorcinol. ekb.eg This method is based on the reaction of these compounds with 2,4-dinitrophenyl hydrazine (B178648) to produce colored products. ekb.eg The absorbance of the resulting solution is then measured at a specific wavelength, and the concentration of the analyte is determined using a calibration curve.

The table below summarizes the key parameters for the spectrophotometric determination of catechol and resorcinol.

| Compound | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient | Sandell's Sensitivity (µg cm-2) | Reference |

| Catechol | 385 | 1 - 40 | 0.9982 | 0.0216 | ekb.eg |

| Resorcinol | 404 | 1 - 25 | 0.9982 | 0.025 | ekb.eg |

Kinetic-spectrophotometric methods have also been developed for the determination of nitrite (B80452), using azo dyes as reagents. ajol.info These methods are based on the catalytic effect of nitrite on the oxidation of the dye. ajol.info

Chromatographic Separation Techniques for Analysis and Purification

Chromatography is a powerful technique for the separation, identification, and purification of chemical compounds. Various chromatographic methods, including high-performance liquid chromatography (HPLC) and extractive distillation, can be used for the analysis and purification of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for the separation of a wide range of compounds. sielc.com A reverse-phase HPLC method has been developed for the analysis of Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-. sielc.com This method uses a Newcrom R1 HPLC column and a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com

Liquid chromatography is also used for the quantification of 4-nitrocatechol (B145892) in aerosol particles. nih.gov In this method, filter samples are analyzed by liquid chromatography with UV detection. nih.gov

Extractive Distillation:

Extractive distillation is a separation technique that is used to separate components of a mixture that have similar boiling points. google.com This method has been used for the separation and purification of catechol, 3-methylcatechol, and 4-methylcatechol (B155104) from high boiling phenolic mixtures. google.com The process involves the use of a high boiling polyol, such as glycerol, as a solvent. google.com

Immobilized Metal-Affinity Chromatography (IMAC):

IMAC is a separation technique that is based on the affinity of certain compounds for immobilized metal ions. nih.gov A Fe(III)-based IMAC method has been developed for the separation and purification of catechol siderophores. nih.gov This method is efficient and environmentally friendly, as it reduces the use of toxic chemical solvents. nih.gov

Computational Chemistry and Theoretical Modeling of 4 4 Nitrophenylazo Catechol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has proven to be a powerful tool for understanding the intricacies of the electronic structure and predicting the reactivity of molecules like 4-(4-nitrophenylazo)catechol. nih.govnih.gov These computational methods allow for the calculation of various quantum chemical parameters that are crucial for characterizing the molecule's behavior. vietnamjournal.ru

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Quantum Chemical Parameters

A key aspect of understanding a molecule's chemical reactivity and kinetic stability lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Quantum chemical calculations provide valuable data on a range of reactivity descriptors. While specific values for this compound are not extensively documented in publicly available literature, general trends can be inferred from studies on similar molecules. tandfonline.comfigshare.com For instance, the analysis of related azo dyes and nitrophenols allows for the estimation of parameters such as electronegativity (χ), chemical hardness (η), and global softness (S). tandfonline.com These parameters are instrumental in predicting the molecule's interaction with other chemical species.

| Parameter | Description | Expected Influence on this compound |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A relatively small gap is anticipated due to the presence of both electron-donating (OH) and electron-withdrawing (NO2) groups, suggesting significant intramolecular charge transfer character. nih.gov |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | The presence of the electronegative nitro group would likely result in a moderately high electronegativity value. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Inversely related to the HOMO-LUMO gap; a smaller gap implies lower hardness (i.e., higher softness). |

| Global Softness (S) | The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons. | Expected to be relatively high, correlating with its potential reactivity. |

Prediction of Spectroscopic Properties

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. researchgate.netnih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) in the UV-visible region. These transitions are typically associated with π → π* and n → π* electronic excitations within the chromophoric system, which includes the azo group and the aromatic rings. The presence of the electron-donating catechol moiety and the electron-withdrawing nitrophenyl group is expected to cause a bathochromic (red) shift in the absorption spectrum compared to simpler azobenzene (B91143) derivatives, a characteristic of "push-pull" systems. acs.org

Furthermore, DFT calculations can be employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. nih.gov This allows for the assignment of specific vibrational modes to the functional groups within the molecule, such as the N=N stretching of the azo group, the symmetric and asymmetric stretching of the NO2 group, and the O-H stretching of the catechol hydroxyl groups.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with solvent molecules. nih.gov For this compound, MD simulations can reveal the preferred conformations of the molecule in different solvent environments. The orientation of the catechol and nitrophenyl rings relative to the azo bridge, as well as the potential for intramolecular hydrogen bonding involving the hydroxyl and nitro groups, can be investigated.

In aqueous solution, MD simulations can model the hydrogen bonding network between the catechol's hydroxyl groups and water molecules, which would significantly influence its solubility and reactivity. The simulations can also provide information on the aggregation behavior of the dye molecules in solution, a phenomenon often observed with azo dyes. physchemres.org The interaction of this compound with other molecules or surfaces, such as its adsorption on materials, can also be explored using MD simulations, providing atomistic-level details of the binding process. tandfonline.comfigshare.com

Excited State Dynamics and Photochemical Pathway Investigations

The study of excited-state dynamics is crucial for understanding the photochemical behavior of this compound upon absorption of light. rroij.com Nitroaromatic compounds are known to have complex photochemistry, often involving fast intersystem crossing from the initially populated singlet excited state to a triplet state. researchgate.net

For molecules containing a catechol moiety, excited-state intramolecular proton transfer (ESIPT) is a potential deactivation pathway. rsc.orgscispace.com In the case of this compound, upon photoexcitation, a proton from one of the hydroxyl groups could be transferred to the azo nitrogen or the nitro group oxygen, leading to the formation of a transient tautomer. This process can be a highly efficient non-radiative decay channel, influencing the fluorescence quantum yield and the photostability of the molecule.

Furthermore, the nitro group itself can participate in photochemical reactions. Upon excitation, nitroaromatic compounds can undergo photoreduction or other transformations. clockss.orgnih.gov Theoretical investigations can help to map out the potential energy surfaces of the excited states, identifying the likely photochemical reaction pathways and the nature of the intermediates and products. researchgate.net Studies on related nitrophenols suggest that the triplet state may not be significantly involved in their photochemistry in aqueous environments; instead, they may act as photoacids. uci.edunih.gov

Advanced Applications and Emerging Research Frontiers of 4 4 Nitrophenylazo Catechol

Applications in Advanced Azo Dye Chemistry and Textile Technologies

As a chromophoric molecule, 4-(4-Nitrophenylazo)catechol has been investigated for its utility as a textile dye, with research focusing on its application efficiency and the environmental remediation of its effluent. cymitquimica.comresearchgate.net

Research into the application of this compound for textile coloration has yielded specific insights into its performance on various fabrics, including cotton, wool, acrylic, and polyester. researchgate.netresearchgate.net Studies have shown that the dye demonstrates superior color strength (K/S) and fastness properties when applied to cotton fabric. researchgate.netresearchgate.netresearchgate.net The efficiency of the dyeing process on cotton is temperature-dependent, with both exhaustion and fixation improving as the temperature rises. researchgate.net Optimal efficiencies for exhaustion (89%) and fixation (84.36%) were achieved at a temperature of 95 °C. researchgate.net

The dyed cotton fabrics exhibit excellent resistance to washing, a critical parameter for textile quality.

Table 1: Dyeing Efficiency on Cotton Fabric at 95 °C

| Parameter | Efficiency (%) |

| Exhaustion | 89.00 |

| Fixation | 84.36 |

Data sourced from a study on the synthesis and application of azo dyes derived from 4-nitroaniline (B120555). researchgate.net

The wash fastness properties of cotton dyed with this compound are rated as very good, indicating strong adhesion of the dye to the fibers. researchgate.net

Table 2: Wash Fastness Properties on Dyed Cotton Fabric

| Property | Rating |

| Wash Fastness | 4-5 (Very Good) |

| Color Staining (Adjacent Cotton) | 4-5 (Slight to Negligible) |

Rating based on a standard grey scale assessment. researchgate.net

The presence of azo dyes in textile industry wastewater necessitates effective remediation strategies to mitigate environmental impact. ohsu.edu Research has demonstrated a highly effective and sustainable method for removing this compound from aqueous solutions using chemically modified sugarcane bagasse as a low-cost, environmentally friendly adsorbent. researchgate.net

The adsorbent, pre-treated with sulfuric acid, achieved a remarkable removal efficiency of 99.34% under optimized conditions. researchgate.netresearchgate.net This process was also validated using real-world, highly polluted textile wastewater, where it removed nearly 98.8% of the dye. researchgate.netresearchgate.net The adsorption mechanism is governed by a combination of factors, with studies indicating that the process aligns with the Langmuir isotherm and follows pseudo-second-order kinetics. researchgate.netresearchgate.net Further analysis revealed that intraparticle diffusion is the rate-controlling step in the adsorption process. researchgate.netresearchgate.net

Table 3: Optimal Conditions for Wastewater Remediation via Adsorption

| Parameter | Optimal Value |

| Adsorbent | Sulfuric Acid-Treated Sugarcane Bagasse |

| Adsorbent Dose | 2.5 g |

| Initial Dye Concentration | 50 ppm |

| pH | 9 |

| Agitation Speed | 200 rpm |

| Contact Time | 120 min |

| Removal Efficiency | 99.34% |

Data from a study on the removal of azo dyes from effluents using modified sugarcane bagasse. researchgate.netresearchgate.net

Dyeing Characteristics and Fastness Properties in Fabric Applications

Contributions to Functional Materials Science and Nanotechnology

The unique chemical structure of this compound, particularly the presence of the catechol group, makes it a candidate for the development of functional materials and for surface engineering applications.

The compound has been utilized as a precursor in the synthesis of advanced functional polymers. In one study, this compound was reacted with 2-chloroethyl vinyl ether to create a monomer that was subsequently used to synthesize a polyurethane polymer. koreascience.kr This resulting polymer was investigated for its nonlinear optical (NLO) properties, highlighting the potential for integrating this azo dye into materials for advanced optical devices. ontosight.aikoreascience.kr The incorporation of such chromophores into polymeric backbones is a key strategy for developing materials with tailored electronic and photonic properties. tubitak.gov.tr

The catechol moiety is well-known for its strong adhesive properties, inspired by the proteins found in mussels that allow them to adhere to surfaces in aqueous environments. nih.govconfer.cz This has led to the development of catechol-based coatings for modifying a wide range of surfaces, including metals, ceramics, and polymers. nih.govnih.gov Such modifications can impart new functionalities, such as enhanced adhesion, hydrophilicity, or antibacterial properties. nih.govconfer.cz Coatings based on catechol chemistry are being explored for applications in textiles, biomedical devices, and water filtration systems. confer.cz

Beyond its role in surface adhesion, this compound has been investigated in adsorption studies. Research has pointed to its potential inclusion in catalysts designed for the adsorption and activation of oxygen, which could have applications in fuel cell technology. epo.org

Integration into Polymeric Matrices and Composite Materials

Biological and Biomedical Research Innovations

The distinct chemical and optical properties of this compound have made it a subject of interest in biological and biomedical fields. ontosight.ai It has been explored as a molecular probe for investigating cellular processes and holds potential as a diagnostic tool. ontosight.ai The general class of azo compounds, to which it belongs, is often studied for potential therapeutic uses and as chromogenic agents in various biological assays. smolecule.com

Furthermore, the strong adhesive nature of the catechol group has significant implications for biomedical engineering. nih.gov Catechol-based adhesives and coatings are being developed for medical implants, where they can promote the growth of endothelial cells on stents, enhance osteogenesis (bone formation), and provide antibacterial surfaces. nih.govconfer.cz

Investigation of Antimicrobial and Antifungal Activities of Complexes

While direct and extensive research on the antimicrobial properties of this compound metal complexes is still an emerging area, the broader classes of related compounds offer significant insights into their potential. Azo compounds, in general, have been identified as candidates for antimicrobial research smolecule.com. The principle that metal complexation can enhance the biological activity of organic ligands is well-established in medicinal chemistry. Studies on various transition metal complexes with ligands containing catechol or azo moieties have consistently demonstrated notable antimicrobial and antifungal activities researchgate.netresearchgate.netresearchgate.net.

For instance, transition metal compounds based on sulfur-containing catecholate ligands have been shown to possess both antifungal and antibacterial properties researchgate.net. Similarly, polymer complexes of a related compound, 3-allyl-5-[(4-nitrophenylazo)]-2-thioxothiazolidine-4-one, were tested against several bacterial and fungal species, with certain metal complexes showing higher activity than the parent ligand researchgate.net. This enhancement is often attributed to chelation, which can increase the lipophilic nature of the complex, facilitating its transport across microbial cell membranes mdpi.com. Research on other heterocyclic azo dye and Schiff base metal complexes further supports this trend, showing that new synthetic complexes often exhibit moderate to potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains mdpi.comnih.govscispace.comnih.gov.

Table 1: Antimicrobial Activity of Structurally Related Metal Complexes This table presents findings for compounds structurally related to this compound to illustrate the scientific premise for its potential antimicrobial activity.

| Compound Class | Metal Ions | Tested Against | Key Finding | Reference(s) |

|---|---|---|---|---|

| Polymer Azo Dye Complexes | Co(II), Ni(II), Cr(III) | Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium | Cr(III) polymer complex showed enhanced antibacterial activity compared to the free ligand. | researchgate.net |

| Thiolated Catechol Complexes | Co(II), Ni(II) | General Antifungal/Antibacterial | Transition metal compounds based on these ligands demonstrate activity. | researchgate.net |

| Pyrazole (B372694) Amide Complexes | Ni(II), Cd(II) | E. coli, S. aureus, P. aeruginosa, A. niger, P. crustosum | Complexes exhibited a noticeable increase in inhibition zones compared to the free ligands. | mdpi.com |

| Benzimidazole-Ag(I) Complexes | Ag(I) | S. aureus, E. coli, C. albicans | Complexes showed varying degrees of antimicrobial activity, influenced by ligand structure. | nih.gov |

These findings collectively suggest a strong scientific basis for investigating the antimicrobial and antifungal potential of novel metal complexes derived from this compound.

DNA/Protein Binding Interactions and Biological Activity Mechanisms

The biological activity of this compound can be understood through its interactions with crucial biomolecules like DNA and proteins. The catechol moiety is particularly significant in this context. Research has demonstrated that various catechol derivatives can induce DNA damage, including strand breakage and the formation of 8-hydroxyguanine, especially in the presence of metal ions like Fe(3+) nih.gov. This damage is mediated by the generation of hydroxyl radical-like species nih.gov. This mechanism suggests that the catechol portion of the molecule could be a source of cytotoxic activity through oxidative DNA damage.

Furthermore, studies on polymer complexes of similar nitrophenylazo compounds have shown interactions with Calf thymus DNA, observed through a hypochromism effect, which indicates binding between the complex and the DNA molecule researchgate.net. In the realm of protein interactions, catechol-containing compounds have been identified as a broad class of inhibitors against protein aggregation, a pathological process in various diseases nih.gov. These findings point to a dual mechanism of biological activity: potential genotoxicity through oxidative stress and interference with protein function through direct binding or inhibition of aggregation.

Exploration as Chromogenic Agents in Biochemical Assays

The vibrant color of azo compounds makes them excellent candidates for chromogenic agents, and this compound is no exception. Its structure combines the intense chromophore of the nitrophenylazo group with the reactive catechol end, which can change its electronic properties upon binding or a change in pH. While specific applications for this compound are still being developed, its analogues are widely used.

For example, 4-(4-nitrophenylazo)resorcinol (B213143) is used as a pH indicator, displaying a distinct color change from yellow to purple in alkaline conditions medchemexpress.com. It is also used in the colorimetric detection of magnesium ions medchemexpress.comscbt.com. Similarly, other related compounds like 1-(4-nitrophenylazo)-2-naphthol and 4-(4-nitrophenylazo)-1-naphthol (B213142) are employed as staining agents in biological research and as chromogenic agents in various assays smolecule.comguidechem.com. The bidentate nature of the ortho phenolic hydroxyl groups in catechol azo dyes makes them particularly useful for metal complexation studies and the spectroscopic measurement of cation concentrations chem-soc.si. This body of evidence strongly supports the potential of this compound for development as a novel chromogenic sensor in various biochemical assays.

Potential in Advanced Drug Delivery Systems and Prodrug Design

The application of this compound in advanced drug delivery and prodrug design is a nascent but intriguing field of research. Its inclusion in a patent related to the formulation of pharmaceutical compositions suggests an early interest in its properties for creating drug products google.com. The core concept of a prodrug involves a molecule that is inactive until it is metabolically converted into its active form. The azo bond in this compound is susceptible to reduction by azoreductase enzymes found, for example, in the gut microbiome. This raises the possibility of designing colon-targeted drug delivery systems where a therapeutic agent attached to the this compound carrier would be released specifically in the colon.

Moreover, the use of dyes in conjunction with nanoparticles for cellular delivery represents another frontier science.gov. A complex of this compound could potentially be loaded onto or used to functionalize nanoparticles, facilitating targeted delivery and imaging. While concrete studies are limited, these concepts highlight a promising, albeit currently speculative, avenue for future research.

Environmental Chemistry and Atmospheric Science Relevance

Beyond biochemical applications, derivatives of this compound, specifically nitrocatechols, are of significant interest in environmental science due to their role in atmospheric processes.

Atmospheric Formation Pathways of Nitrocatechol Derivatives

Nitrocatechols, such as 4-nitrocatechol (B145892), are recognized as important components of atmospheric aerosols. They are primarily formed as secondary products from the atmospheric oxidation of precursors. Catechol itself is emitted into the atmosphere from sources like biomass burning nih.govacs.org.

The main formation pathways involve gas-phase reactions with atmospheric oxidants:

Daytime Chemistry : During the day, catechol reacts with hydroxyl (OH) radicals nih.govacs.org.

Nighttime Chemistry : At night, the dominant reaction is with nitrate (B79036) (NO₃) radicals nih.govacs.org.

In both cases, the reaction proceeds in the presence of nitrogen oxides (NOx). A proposed mechanism involves the abstraction of a hydrogen atom from one of the phenolic hydroxyl groups by an OH or NO₃ radical. This forms a β-hydroxyphenoxy/o-semiquinone radical, which subsequently reacts with nitrogen dioxide (NO₂) to yield 4-nitrocatechol nih.govresearchgate.net. Molar yields of 4-nitrocatechol have been measured to be approximately 0.30 from OH radical reactions and as high as 0.91 from NO₃ radical reactions nih.govresearchgate.net. Aqueous-phase reactions within aerosol particles or cloud droplets are also considered a potential formation pathway, especially in polluted environments researchgate.net.

Role in Secondary Organic Aerosol (SOA) Formation and Light Absorption

The atmospheric oxidation of catechol leads to products with low volatility, resulting in the formation of Secondary Organic Aerosols (SOA) with exceptionally high mass yields nih.govacs.org. 4-Nitrocatechol has been identified as a dominant product in these aerosols nih.govacs.org.

Crucially, nitrocatechols are strong light-absorbing compounds and are a key component of atmospheric "brown carbon" (BrC). Brown carbon absorbs light in the near-UV and visible regions of the spectrum, contributing to atmospheric warming and impacting regional climate acs.orgnih.gov. The presence of 4-nitrocatechol is strongly associated with the light-absorbing properties of aerosols derived from biomass burning acs.org. Its light absorption is also sensitive to environmental conditions, such as pH, which can alter its absorption bands acs.orgacs.org. The atmospheric lifetime of particulate nitrocatechol can range from several hours to over a day, allowing it to be transported over long distances acs.org.

Table 2: Environmental Significance of 4-Nitrocatechol

| Parameter | Finding | Significance | Reference(s) |

|---|---|---|---|

| SOA Mass Yield | 1.34 (from OH reaction); 1.50 (from NO₃ reaction) | Demonstrates its high efficiency as an SOA precursor from catechol oxidation. | nih.govacs.org |

| Molar Formation Yield | 0.30 (from OH); 0.91 (from NO₃) | Confirms it as a major product of catechol's atmospheric oxidation. | nih.govresearchgate.net |

| Atmospheric Role | Major component of Brown Carbon (BrC) | Contributes to atmospheric light absorption and radiative forcing. | acs.orgnih.gov |

| Photochemical Lifetime | 6.9 to 21 hours (particulate phase) | Indicates its persistence and potential for long-range transport in the atmosphere. | acs.org |

| Light Absorption | Strong absorption at near-UV wavelengths (e.g., 405 nm), pH-dependent | Directly impacts the Earth's radiation balance. | acs.orgacs.org |

This evidence underscores the importance of nitrocatechol derivatives in air quality, atmospheric chemistry, and climate modeling.

Future Directions and Grand Challenges in 4 4 Nitrophenylazo Catechol Research

Development of Sustainable and Environmentally Benign Synthesis Approaches

The conventional synthesis of azo dyes often involves harsh conditions and hazardous chemicals, posing environmental risks. A primary challenge in the continued use and development of 4-(4-Nitrophenylazo)catechol is the creation of sustainable and eco-friendly synthesis routes.

One reported synthesis involves the diazotization of 4-nitroaniline (B120555) followed by a coupling reaction with catechol. researchgate.netresearchgate.net This method has been used to prepare the dye for applications in textile coloration. researchgate.net However, future advancements must align with the principles of green chemistry. ijsrst.comcambridgescholars.com This involves a shift away from traditional methods that may generate hazardous waste and consume significant energy. ijsrst.com

Grand challenges in this area include:

Water-Based Synthesis: Exploring purely aqueous routes to minimize the use of organic solvents. The Dakin reaction, for instance, has been adapted for a greener synthesis of catechol using hydrogen peroxide in tap water, a principle that could potentially be adapted for the coupling step. ajgreenchem.com

Biodegradable Catalysts: Investigating the use of biodegradable and non-toxic catalysts, such as alginic acid, which has been successfully used for other azo dye syntheses. ijsrst.com

Solvent-Free Reactions: Developing solvent-free synthesis methods, such as grinding techniques using solid acid catalysts, which have proven effective for other azo dyes, offering benefits like simpler workup, faster reactions, and higher yields. researchgate.net

Energy Efficiency: Designing processes that are energy-efficient, potentially utilizing alternative energy sources or operating at ambient temperatures. cambridgescholars.com

Overcoming these challenges will not only reduce the environmental footprint of this compound production but also enhance its economic viability for large-scale applications. ijsrst.com

Rational Design of Highly Selective and Sensitive Sensing Materials

The unique structure of this compound, featuring bidentate ortho-phenolic hydroxyl groups, presents a significant opportunity for the development of novel chemosensors. chem-soc.si Catechol and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions, often resulting in a distinct color change, which is the basis for colorimetric sensing. oberlin.edu

While direct studies on this compound as a sensor are nascent, the potential is clear. Azo dyes containing catechol are noted for their metal complexation capabilities and their use in the spectroscopic determination of cation concentrations. chem-soc.si For example, a similar compound, 4-(p-nitrophenylazo)-2-amino-3-pyridinol, has been used in an extractive-spectrophotometric method for the sensitive detection of copper(II) ions. researchgate.net

The grand challenges for future research include:

High Selectivity: Designing the molecular structure to achieve high selectivity for specific target analytes, such as toxic heavy metal ions like lead or cadmium, in complex environmental or biological samples. oberlin.eduliverpool.ac.ukbu.edu.eg

Enhanced Sensitivity: Tuning the electronic properties of the dye, perhaps by modifying substituents on the phenyl rings, to amplify the analytical signal (e.g., color change or fluorescence) and achieve very low detection limits.

Multi-Modal Sensing: Creating multi-modal sensors that can detect analytes through more than one mechanism, such as both colorimetric and electrochemical changes, to improve reliability and accuracy.

Real-World Application: Integrating the dye into practical sensor formats, such as paper-based strips or polymer films, for simple, low-cost, and rapid in-field analysis of water quality or biological fluids. researchgate.net

The following table outlines potential metal ions that could be targeted for sensing applications based on the known chemistry of catechol and related azo dyes.

Table 1: Potential Metal Ion Targets for this compound-Based Sensors

| Metal Ion | Potential Application Area | Rationale for Sensing |

|---|---|---|

| Copper (Cu²⁺) | Environmental Monitoring, Biological Systems | Similar azo dyes have shown high sensitivity for Cu²⁺ detection. researchgate.net |

| Lead (Pb²⁺) | Water Quality Testing | Catechol-based polymers show colorimetric responses to lead ions. oberlin.edu |

| Cadmium (Cd²⁺) | Industrial Effluent Monitoring | Catechol materials can detect toxic metals like cadmium. oberlin.edu |

| Mercury (Hg²⁺) | Environmental Health | Ion-selective electrodes have been developed for mercury using similar molecular structures. bu.edu.eg |

| Iron (Fe³⁺) | Biological Assays | Catechol's strong binding affinity for iron is well-established. |

Deeper Mechanistic Understanding of Biological Interactions and Therapeutic Efficacy

Preliminary research suggests that compounds structurally related to this compound possess interesting biological activities. Azo compounds have been investigated for antimicrobial properties, while catechol-containing molecules have demonstrated anti-inflammatory and antioxidant effects. smolecule.comnih.govresearchgate.net A patent has also listed this compound among other compounds for potential use in pharmaceutical compositions. google.com

However, a significant knowledge gap exists regarding the specific biological interactions of this compound. The grand challenges in this domain are to move beyond preliminary screening and develop a detailed mechanistic understanding of its effects at the molecular and cellular levels.

Key research directions include:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that this compound interacts with to exert its biological effects. For instance, catechol derivatives have been shown to be effective 5-Lipoxygenase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how different functional groups (the nitro group, the hydroxyl groups) contribute to its activity and to optimize it for therapeutic potential.

Antimicrobial and Antifungal Mechanisms: Investigating the precise mechanisms by which it may inhibit the growth of bacteria and fungi, such as disrupting cell membranes or interfering with metabolic processes. smolecule.comresearchgate.net

Anti-inflammatory and Antioxidant Pathways: Elucidating how the catechol moiety contributes to antioxidant activity and the modulation of inflammatory cascades in vivo. nih.govresearchgate.net

Addressing these challenges is essential before this compound or its derivatives can be considered for further development as therapeutic agents.

Advanced Computational Methodologies for Predictive Material Design

Advanced computational methods, particularly Density Functional Theory (DFT), offer powerful tools for accelerating the design and discovery of new materials by predicting their properties before synthesis. nih.govdntb.gov.ua Such approaches are highly relevant for exploring the vast potential of this compound and its derivatives. For related molecules like 4-nitrocatechol (B145892) and other azo dyes, computational studies have been crucial in understanding photochemical behavior, electronic structure, and reactivity. dntb.gov.uauci.edu

The grand challenges for the application of computational methodologies to this compound research are: